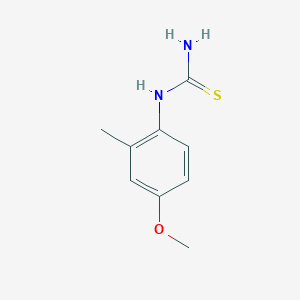
2-ethyl-2-methylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-methylazetidine is a chemical compound with the molecular formula C6H13N . It is a type of azetidine, which is a four-membered heterocyclic compound containing nitrogen .
Synthesis Analysis
The synthesis of azetidines, including 2-ethyl-2-methylazetidine, often involves the use of a [2 + 2] photocycloaddition reaction between an imine and an alkene component . Two orthogonal routes for preparing azetidines have been reported. One route features the in situ generation and cyclization of a 1,3-bis-triflate to form the azetidine ring, while the second route involves chemoselective reduction of N-Boc azetidine-2-carboxylic acid .Molecular Structure Analysis
The molecular structure of 2-ethyl-2-methylazetidine can be analyzed using various techniques such as structural formula editors and 3D model viewers . These tools can convert the drawn molecule into a 3D model for better visualization .Chemical Reactions Analysis
Azetidines, including 2-ethyl-2-methylazetidine, have unique reactivity due to their considerable ring strain . This reactivity can be triggered under appropriate reaction conditions, leading to various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-ethyl-2-methylazetidine can be analyzed using various techniques . These properties include its molecular weight, hydrophobicity, hydrogen bonding, and charge distribution .Safety and Hazards
Direcciones Futuras
Recent advances in the chemistry and reactivity of azetidines suggest potential future directions in this field . These include the development of new synthesis methods, the exploration of novel reaction types for functionalization of azetidines, and the use of azetidines as motifs in drug discovery, polymerization, and chiral templates .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2-ethyl-2-methylazetidine can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": [ "2-bromo-2-methylpropane", "sodium azide", "sodium iodide", "diethylamine" ], "Reaction": [ "Step 1: 2-bromo-2-methylpropane is reacted with sodium azide in the presence of a solvent such as dimethylformamide (DMF) to form 2-azido-2-methylpropane.", "Step 2: The azide group in 2-azido-2-methylpropane is reduced to an amine group using hydrogen gas and a palladium catalyst.", "Step 3: The resulting amine is then reacted with sodium iodide and diethylamine in the presence of a solvent such as acetonitrile to form 2-ethyl-2-methylazetidine.", "Step 4: The final product can be purified through distillation or recrystallization." ] } | |
Número CAS |
103564-11-0 |
Nombre del producto |
2-ethyl-2-methylazetidine |
Fórmula molecular |
C6H13N |
Peso molecular |
99.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



